1-[2-(Diethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-5-(3-methoxy-4-propoxy phenyl)-3-pyrrolin-2-one
Overview
Description
1-[2-(Diethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-5-(3-methoxy-4-propoxy phenyl)-3-pyrrolin-2-one is a complex organic compound with a unique structure that includes a pyrrolinone ring, a furan ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Diethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-5-(3-methoxy-4-propoxy phenyl)-3-pyrrolin-2-one involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Pyrrolinone Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Furan Ring: This step involves the incorporation of the furan moiety through a coupling reaction.
Functional Group Modifications: Various functional groups such as the diethylaminoethyl, methoxy, and propoxy groups are introduced through substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Diethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-5-(3-methoxy-4-propoxy phenyl)-3-pyrrolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The diethylaminoethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a potential candidate for drug development.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Its chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-[2-(Diethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-5-(3-methoxy-4-propoxy phenyl)-3-pyrrolin-2-one would depend on its specific interactions with molecular targets. These could include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or modify.
Pathways Involved: The compound may influence specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1-[2-(Diethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-5-(3-methoxy-4-propoxy phenyl)-3-pyrrolin-2-one: can be compared with other pyrrolinone derivatives, furan-containing compounds, and molecules with similar functional groups.
Uniqueness
Structural Uniqueness: The combination of the pyrrolinone ring, furan ring, and various functional groups makes this compound unique.
Functional Properties: Its specific chemical and biological properties may differ from similar compounds, making it valuable for specific applications.
Properties
IUPAC Name |
1-[2-(diethylamino)ethyl]-3-(furan-2-carbonyl)-4-hydroxy-2-(3-methoxy-4-propoxyphenyl)-2H-pyrrol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O6/c1-5-14-32-18-11-10-17(16-20(18)31-4)22-21(23(28)19-9-8-15-33-19)24(29)25(30)27(22)13-12-26(6-2)7-3/h8-11,15-16,22,29H,5-7,12-14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUPBZQDNISRMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCN(CC)CC)O)C(=O)C3=CC=CO3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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